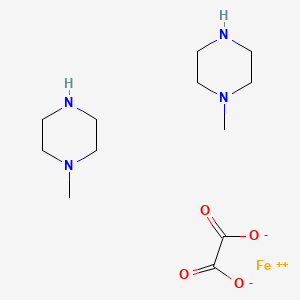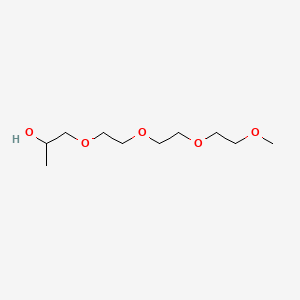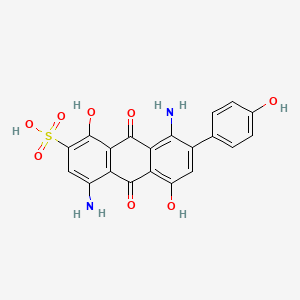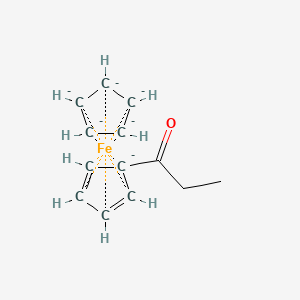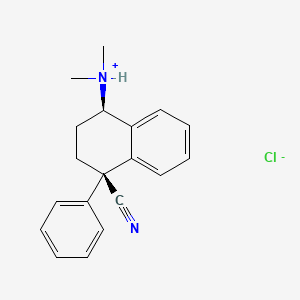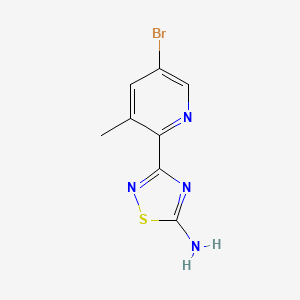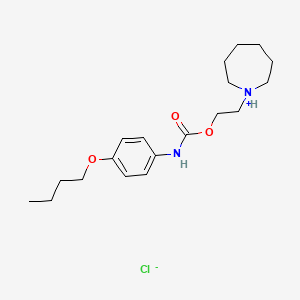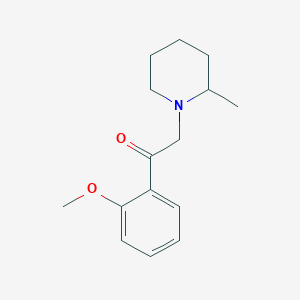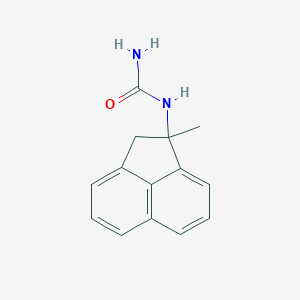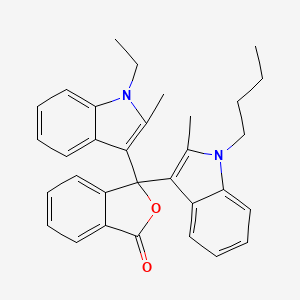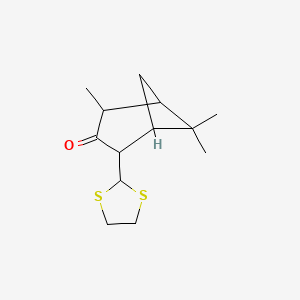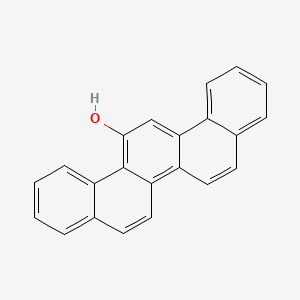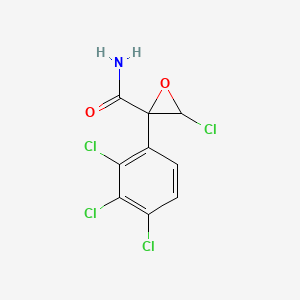
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide is a heterocyclic organic compound with the molecular formula C9H5Cl4NO2 and a molecular weight of 300.953 g/mol . It is known for its complex structure, which includes a chlorinated oxirane ring and a carboxamide group. This compound is primarily used in experimental and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide typically involves the reaction of 2,3,4-trichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the carboxamide. Finally, the oxirane ring is introduced through an epoxidation reaction using a suitable oxidizing agent .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide
- 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide
- 3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide
- 2-(2,4-dichlorophenyl)oxirane-2-carboxamide
Uniqueness
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of multiple chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
23474-43-3 |
|---|---|
Formule moléculaire |
C9H5Cl4NO2 |
Poids moléculaire |
300.9 g/mol |
Nom IUPAC |
3-chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C9H5Cl4NO2/c10-4-2-1-3(5(11)6(4)12)9(8(14)15)7(13)16-9/h1-2,7H,(H2,14,15) |
Clé InChI |
BRSYMLUWFHEDPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C2(C(O2)Cl)C(=O)N)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


